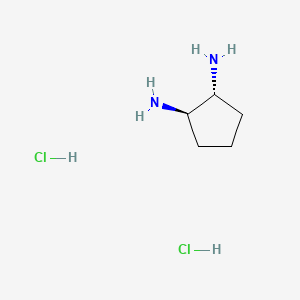
trans-Cyclopentane-1,2-diamine dihydrochloride
Description
trans-Cyclopentane-1,2-diamine dihydrochloride: Despite its early description, it was historically underestimated due to its non-commercial availability, extreme instability, and the complexity of classical synthesis methods . recent advancements in synthetic approaches have renewed interest in this compound.
Properties
CAS No. |
99363-25-4 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
cyclopentane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H |
InChI Key |
LHPIEVBBBKESNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)N.Cl.Cl |
Canonical SMILES |
C1CC(C(C1)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Cyclopentane-1,2-diamine involves several synthetic routes. One common method is the biocatalytic resolution using hydrolases, mainly lipases, in organic media. Diethyl malonate is often used as the acylating agent in this process . Another approach involves the use of novel and efficient synthetic methods that allow for the preparation of both racemic and enantioenriched forms of the compound .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,2-diamine dihydrochloride are still under development due to the compound’s instability and the complexity of its synthesis. advancements in synthetic chemistry are paving the way for more efficient and scalable production methods .
Chemical Reactions Analysis
Types of Reactions: trans-Cyclopentane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of trans-Cyclopentane-1,2-diamine include oxidizing agents, reducing agents, and acylating agents like diethyl malonate . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from the reactions of trans-Cyclopentane-1,2-diamine include chiral ligands, receptors, and biologically active compounds .
Scientific Research Applications
trans-Cyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications In chemistry, it is used as a scaffold for the synthesis of chiral ligands and receptorsIn industry, it is used in the synthesis of various chemical intermediates .
Mechanism of Action
Comparison with Other Similar Compounds: trans-Cyclopentane-1,2-diamine is often compared to its higher homologue, trans-Cyclohexane-1,2-diamine, which is more widely used in the synthesis of ligands and receptors. The uniqueness of trans-Cyclopentane-1,2-diamine lies in its chiral motif and the recent development of novel synthetic approaches that have made it more accessible for various applications .
Comparison with Similar Compounds
- trans-Cyclohexane-1,2-diamine
- cis-Cyclopentane-1,2-diamine
- trans-Cyclopentane-1,3-diamine
These compounds share structural similarities but differ in their chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


